8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperazine ring, a pyrimidine moiety, and a purine scaffold, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidinylpiperazine, are known to act as an antagonist of the α2-adrenergic receptor .
Mode of Action
Similar compounds have been shown to inhibit the catalytic activity of certain enzymes .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving cell survival, migration, and invasion .
Result of Action
Similar compounds have been shown to enhance the cleavage of certain proteins and increase the activity of certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring, the attachment of the hydroxyethyl group, and the incorporation of the pyrimidine and purine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine moiety to a dihydropyrimidine.
Substitution: The piperazine ring and pyrimidine moiety can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the piperazine or pyrimidine moieties.
Scientific Research Applications
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: This compound is unique due to its specific combination of functional groups and structural features.
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A similar compound with a piperazine ring and hydroxyethyl group, but with different functional groups and applications.
4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid: Another related compound with a piperazine ring and hydroxyethyl group, commonly used as a buffering agent in biological research.
Uniqueness
The uniqueness of this compound lies in its specific combination of a piperazine ring, a pyrimidine moiety, and a purine scaffold. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O3S/c1-23-14-13(15(28)22-18(23)29)26(10-12-30-16-19-3-2-4-20-16)17(21-14)25-7-5-24(6-8-25)9-11-27/h2-4,27H,5-12H2,1H3,(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZDSMYCYROCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CCSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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